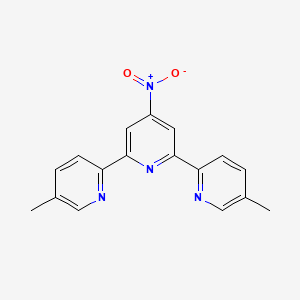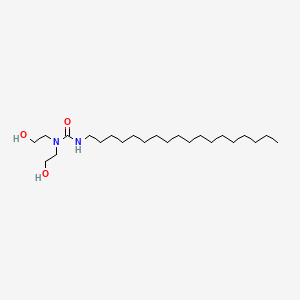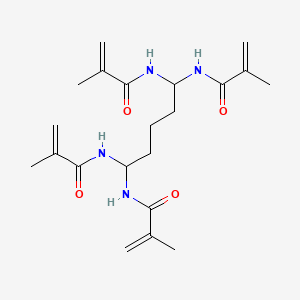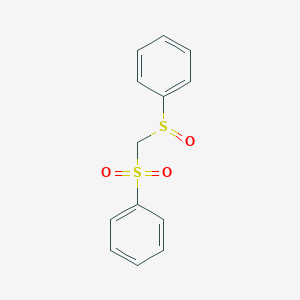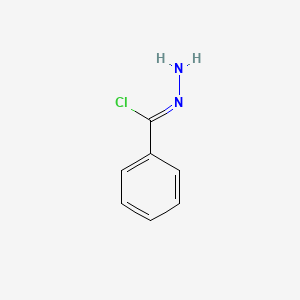
Octahydro-2H-cyclopentapyrimidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2H-cyclopentapyrimidine-2-thione: is a heterocyclic compound with the molecular formula C7H12N2S. It is characterized by a unique structure that includes a five-membered ring, a six-membered ring, and a thio-urea derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-cyclopentapyrimidine-2-thione typically involves cyclization reactions. The most common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. These methods often involve the interaction of various 2-halo derivatives with sulfur-containing reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-2H-cyclopentapyrimidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thio-urea group, which is reactive under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Aplicaciones Científicas De Investigación
Octahydro-2H-cyclopentapyrimidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Octahydro-2H-cyclopentapyrimidine-2-thione involves its interaction with molecular targets and pathways in biological systems. The thio-urea group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds:
Octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione: Similar in structure but differs in the position of the thio group.
Thioxopyrimidines: These compounds share the thio-urea group but have different ring structures.
Uniqueness: Octahydro-2H-cyclopentapyrimidine-2-thione is unique due to its specific ring structure and the presence of both five- and six-membered rings.
Propiedades
| 51793-51-2 | |
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
1,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-4-5-2-1-3-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) |
Clave InChI |
LTPWXPXNKXNETK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNC(=S)NC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


